molecular formula C23H22BrClN4O4S B11509507 5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-(4-chlorobenzyl)-2-nitroaniline

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-(4-chlorobenzyl)-2-nitroaniline

Cat. No.: B11509507
M. Wt: 565.9 g/mol
InChI Key: NHECZZAHZZWSHO-UHFFFAOYSA-N
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Description

5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE is a complex organic compound that features a piperazine ring substituted with bromobenzenesulfonyl and chlorophenylmethyl groups, along with a nitroaniline moiety

Preparation Methods

The synthesis of 5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the bromobenzenesulfonyl group: The piperazine ring is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the bromobenzenesulfonyl group.

    Attachment of the chlorophenylmethyl group: The intermediate is further reacted with 4-chlorobenzyl chloride under basic conditions to attach the chlorophenylmethyl group.

    Addition of the nitroaniline moiety: Finally, the compound is reacted with 2-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Chemical Reactions Analysis

5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and nitroaniline moieties. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    4-(4-BROMOBENZENESULFONYL)PIPERAZINE: This compound lacks the chlorophenylmethyl and nitroaniline groups, making it less complex and potentially less versatile in its applications.

    N-(4-CHLOROPHENYL)METHYL-2-NITROANILINE: This compound lacks the piperazine and bromobenzenesulfonyl groups, which may reduce its ability to interact with certain biological targets.

    5-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE: This compound has a methoxy group instead of a bromine atom, which can affect its reactivity and interactions with other molecules.

The unique combination of functional groups in 5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22BrClN4O4S

Molecular Weight

565.9 g/mol

IUPAC Name

5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline

InChI

InChI=1S/C23H22BrClN4O4S/c24-18-3-8-21(9-4-18)34(32,33)28-13-11-27(12-14-28)20-7-10-23(29(30)31)22(15-20)26-16-17-1-5-19(25)6-2-17/h1-10,15,26H,11-14,16H2

InChI Key

NHECZZAHZZWSHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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